
2-(Ethylsulfonyl)ethanol
Overview
Description
2-(Ethylsulfonyl)ethanol (CAS: 513-12-2) is an organosulfur compound with the molecular formula C₄H₁₀O₃S . It features a sulfonyl group (-SO₂-) attached to an ethyl chain and a hydroxyl-bearing ethanol moiety. This structure confers polarity and reactivity, making it valuable in pharmaceutical synthesis, notably as a precursor in the production of Tinidazole, an antiparasitic and antibacterial drug .
Preparation Methods
Preparation Methods
The preparation of 2-(Ethylsulfonyl)ethanol can be achieved through various synthetic routes. Below are the primary methods, including reaction conditions and yields.
Synthesis from Ethyl 2-hydroxyethyl sulfide
One of the most common methods for synthesizing this compound involves the oxidation of ethyl 2-hydroxyethyl sulfide using hydrogen peroxide as an oxidizing agent. The reaction can be summarized as follows:
- Starting Material: Ethyl 2-hydroxyethyl sulfide
- Reagent: Hydrogen peroxide
- Conditions: Typically performed under controlled temperatures (around room temperature) and atmospheric pressure.
- Yield: Approximately 82% under optimized conditions.
Continuous-flow Reactions
In industrial settings, continuous-flow reactions are employed to synthesize this compound more efficiently. This method allows for consistent production rates and better control over reaction parameters.
- Equipment: A PTFE tube is used as a reaction column, packed with a catalyst such as Rose Bengal supported on vinylimidazolium-modified Merrifield resin.
- Reagents: The reaction mixture often includes α-terpinene in a solvent like 1,2-dichloroethane.
- Conditions: The reaction is conducted at low temperatures (0 °C) with a continuous flow rate of reagents.
- Yield: Varies based on specific conditions but can reach significant levels when optimized.
Alternative Methods
Other synthetic routes have been explored, including:
- Oxidation of Thioethers: Thioethers can be oxidized using potassium permanganate to form sulfonyl derivatives, which can then be hydrolyzed to yield this compound.
Method | Starting Material | Reagent | Yield (%) |
---|---|---|---|
Oxidation of Ethyl Thioether | Ethyl 2-hydroxyethyl sulfide | Hydrogen peroxide | ~82 |
Continuous-flow Reaction | α-Terpinene in dichloroethane | Rose Bengal Catalyst | Variable |
Oxidation of Thioethers | Thioether derivatives | Potassium permanganate | High |
Reaction Conditions and Analysis
The efficiency and yield of the synthesis of this compound depend heavily on the reaction conditions, including temperature, pressure, and the choice of solvents.
Key Reaction Parameters
Temperature: Most reactions are optimized at room temperature or slightly elevated temperatures to enhance reaction rates without compromising yield.
Pressure: Atmospheric pressure is typically sufficient for these reactions, although some methods may benefit from slight increases in pressure to drive reactions forward.
Solvents: Common solvents include dichloroethane and chloroform, which help solubilize reactants and facilitate better interaction during the reaction.
Analytical Techniques
To confirm the successful synthesis of this compound, various analytical techniques are employed:
Gas Chromatography (GC): Used to analyze the purity and yield of the product.
Nuclear Magnetic Resonance (NMR): Provides structural confirmation by identifying chemical environments of hydrogen and carbon atoms in the compound.
Chemical Reactions Analysis
Types of Reactions: 2-(Ethylsulfonyl)ethanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by its functional groups, which interact with different reagents under specific conditions .
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.
Reduction: Sodium borohydride can be employed for reduction reactions.
Substitution: Halogenating agents such as thionyl chloride are used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfonic acids, while reduction can produce alcohol derivatives .
Scientific Research Applications
Table 1: Summary of Synthesis Methods
Method | Reagents Used | Notes |
---|---|---|
Oxidation | Hydrogen peroxide | Commonly used for laboratory synthesis |
Continuous-flow reactions | Various | Efficient for large-scale production |
Reagent-based methods | Sodium borohydride, etc. | Allows for diverse synthetic pathways |
Chemistry
In the field of organic chemistry, 2-(Ethylsulfonyl)ethanol serves as a reagent in various syntheses:
- Synthesis of Phenols : It is used to convert aryl fluorides into phenolic compounds.
- Preparation of Organic Intermediates : The compound acts as a versatile building block in the synthesis of more complex molecules.
Biology
The compound has shown potential in biological applications:
- Transfection Agent : It enhances the efficiency of transfecting plasmid DNA into cultured cells, possibly by altering membrane permeability.
- Interaction with Enzymes : Studies suggest it may interact with cellular components, influencing biochemical processes.
Medicine
In medicinal chemistry, this compound is explored as a precursor in the synthesis of pharmaceutical compounds. Its potential therapeutic effects are currently under investigation.
Industry
The compound finds utility in various industrial applications:
- Solvent : Its solubility properties make it suitable for dissolving polar organic substances in research settings.
- Humectant and Antistatic Agent : Used in formulations where moisture retention and static control are necessary.
Table 2: Applications Overview
Field | Applications |
---|---|
Chemistry | Reagent for phenol synthesis and organic intermediates |
Biology | Transfection agent and enzyme interaction studies |
Medicine | Precursor for pharmaceutical compounds |
Industry | Solvent, humectant, and antistatic agent |
Research published in the Chemical and Pharmaceutical Bulletin indicated that this compound might influence blood sugar levels. However, further studies are required to confirm its efficacy and elucidate its mechanism of action .
Transfection Efficiency Enhancement
A study demonstrated that this compound significantly improved transfection efficiency compared to traditional agents. This finding positions the compound as a promising candidate for gene therapy applications .
Mechanism of Action
The mechanism of action of 2-(Ethylsulfonyl)ethanol involves its interaction with molecular targets and pathways within biological systems. The compound can act as a solvent, facilitating the dissolution of substances and promoting chemical reactions. Additionally, it can interact with enzymes and cellular components, influencing various biochemical processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-(Methylsulfonyl)ethanol
- Molecular Formula : C₃H₈O₃S (CAS: 15205-66-0) .
- Key Differences: The methyl group in place of ethyl reduces steric hindrance and increases polarity. Physical Properties: Exists as a clear yellow liquid or low-melting solid, contrasting with the likely crystalline solid form of the ethyl variant . Applications: Widely used in synthesizing phenols from aryl fluorides and complex sulfur-containing compounds. It also serves as a substrate for acetylcholinesterase studies .
- Solubility: Soluble in methanol, ethanol, and acetone, similar to 2-(ethylsulfonyl)ethanol but with slightly enhanced miscibility due to the smaller alkyl group .
2-(Ethylthio)ethanol
- Molecular Formula: C₄H₁₀OS (CAS: Not explicitly provided) .
- Key Differences :
- Contains a thioether (-S-) group instead of sulfonyl (-SO₂-), reducing oxidation stability and polarity.
- Reactivity : The thioether group is prone to oxidation, unlike the sulfonyl group, which is electron-withdrawing and resistant to further oxidation .
- Applications : Primarily used as an intermediate in organic synthesis, with fewer pharmaceutical applications compared to its sulfonyl counterpart.
2-{[(Ethylsulfanyl)ethynyl]sulfanyl}ethanol
- Molecular Formula : C₆H₁₀OS₂ (CAS: 112164-95-1) .
- Key Differences: Incorporates an ethynyl (-C≡C-) group and dual sulfur atoms, enhancing structural complexity and reactivity. Applications: Potential use in click chemistry or polymer synthesis due to the ethynyl group’s ability to participate in cycloaddition reactions .
2-(2-Diethylamino-ethylsulfanyl)-ethanol
- Molecular Formula: C₈H₁₉NOS (CAS: 23442-40-2) .
- Key Differences :
Comparative Data Table
Biological Activity
Overview
2-(Ethylsulfonyl)ethanol, with the molecular formula C4H10O3S and CAS number 513-12-2, is a chemical compound recognized for its diverse applications in chemistry, biology, and medicine. This compound exhibits a range of biological activities, making it a subject of interest in various scientific studies. Its properties include antimicrobial activity, potential therapeutic applications, and roles in biochemical processes.
Chemical Structure : The compound is characterized by a sulfonyl group attached to an ethanol backbone. Its solubility in water and organic solvents enhances its utility in biological systems.
Synthesis : this compound can be synthesized through the oxidation of ethyl 2-hydroxyethyl sulfide using agents like hydrogen peroxide under controlled conditions. This method is crucial for producing the compound in both laboratory and industrial settings.
Biological Activity
Antimicrobial Properties : Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MIC) comparable to established antimicrobial agents .
Mechanism of Action : The mechanism by which this compound exerts its biological effects includes interaction with cellular components and enzymes. It acts as a solvent that facilitates biochemical reactions and may influence metabolic pathways by modulating enzyme activity .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antimicrobial Efficacy : A study demonstrated that the ethanol extract containing this compound showed potent antimicrobial activity against resistant strains like MRSA, indicating its potential as a candidate for developing new antimicrobial therapies .
- Cellular Interaction Studies : Research involving cellular assays revealed that this compound can affect cell viability and proliferation, suggesting its role in modulating cellular processes .
- Antioxidant Activity : In addition to antimicrobial properties, this compound has been evaluated for its antioxidant capabilities. It demonstrated significant radical scavenging activity, contributing to its potential therapeutic applications in oxidative stress-related conditions .
Data Tables
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(Ethylsulfonyl)ethanol, and what are the critical parameters influencing yield and purity?
- Methodological Answer : this compound is synthesized via nucleophilic substitution reactions. A common route involves reacting 2-chloroethanol with ethylsulfonyl chloride in the presence of a base (e.g., NaOH) under anhydrous conditions. Critical parameters include:
- Temperature : Maintain 0–5°C to minimize side reactions like hydrolysis.
- Solvent : Use aprotic solvents (e.g., dichloromethane) to stabilize intermediates.
- Purification : Column chromatography or distillation is recommended to isolate the product from byproducts such as disulfides or unreacted starting materials .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers monitor?
- Methodological Answer :
- Infrared (IR) Spectroscopy : Monitor the strong absorption band near 1300–1150 cm⁻¹ for the sulfonyl (S=O) group and the broad O–H stretch around 3400 cm⁻¹ .
- NMR Spectroscopy :
- ¹H NMR : Look for the ethanol proton signal (δ 3.5–4.0 ppm, split into a triplet due to adjacent –CH₂– groups) and the ethylsulfonyl methylene protons (δ 2.8–3.2 ppm, quartet).
- ¹³C NMR : The sulfonyl-bearing carbon appears at δ 55–60 ppm .
- Mass Spectrometry (MS) : The molecular ion peak (M⁺) at m/z 136.21 confirms the molecular weight. Fragmentation patterns include loss of –CH₂CH₂OH (Δ m/z 45) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported solubility data for this compound across different studies?
- Methodological Answer : Discrepancies often arise from variations in solvent purity, temperature, or hygroscopicity. To address this:
- Standardize Solvents : Use HPLC-grade solvents and pre-dry using molecular sieves.
- Control Temperature : Measure solubility at 25°C ± 0.1°C using a thermostatic bath.
- Assess Hygroscopicity : Store the compound under inert atmosphere (N₂/Ar) to prevent moisture absorption, which can alter solubility .
Q. What role does this compound play in the synthesis of platinum complex catalysts, and what mechanistic insights have been elucidated?
- Methodological Answer : this compound acts as a ligand in platinum complexes, where the sulfonyl group stabilizes the metal center through weak σ-donation. Mechanistic studies suggest:
- Coordination Geometry : The –OH and sulfonyl oxygen atoms chelate Pt(II), forming a six-membered ring structure.
- Catalytic Activity : These complexes exhibit enhanced stability in cross-coupling reactions due to the electron-withdrawing sulfonyl group, which moderates oxidative addition rates .
Q. How does the sulfonyl group in this compound influence its reactivity in nucleophilic substitution reactions compared to thioether analogs?
- Methodological Answer : The sulfonyl group’s strong electron-withdrawing nature increases the electrophilicity of adjacent carbons, accelerating SN2 reactions. Key differences from thioethers include:
Properties
IUPAC Name |
2-ethylsulfonylethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O3S/c1-2-8(6,7)4-3-5/h5H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJNDRJPZYNGSKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50199296 | |
Record name | 2-(Ethylsulfonyl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50199296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
513-12-2 | |
Record name | 2-(Ethylsulfonyl)ethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=513-12-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Ethylsulfonyl)ethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000513122 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(Ethylsulfonyl)ethanol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60543 | |
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Record name | 2-(Ethylsulfonyl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50199296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 513-12-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-(ETHYLSULFONYL)ETHANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95YYW1049K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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